

2,2'-Dibromo-1,1'-binaphthyl chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2,2'-Dibromo-1,1'-binaphthyl

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An In-depth Technical Guide to 2,2'-Dibromo-1,1'-binaphthyl

This technical guide provides a comprehensive overview of **2,2'-Dibromo-1,1'-binaphthyl**, a key chiral intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physical and spectral properties, synthesis, and applications.

Chemical Structure and IUPAC Name

2,2'-Dibromo-1,1'-binaphthyl is a chiral organic compound possessing a binaphthyl backbone with bromine atoms substituted at the 2 and 2' positions. This substitution creates a stable atropisomeric structure due to hindered rotation around the C1-C1' bond.

IUPAC Name: 2,2'-dibromo-1,1'-binaphthalene[1]

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **2,2'-Dibromo-1,1'-binaphthyl**.

Table 1: General and Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₂ Br ₂	[1] [2] [3] [4] [5]
Molecular Weight	412.12 g/mol	[2] [3] [4] [5]
Appearance	White to cream powder	[1]
Melting Point	177-183 °C	[1] [2] [6]
Assay	≥95.0% (GC)	[1]
Storage	Room temperature, in a dry, sealed container	[4] [6]

Table 2: Spectroscopic Data

Technique	Data	Reference
FTIR	Conforms to structure. Expected peaks in the aromatic C-H stretching region (around 3000-3100 cm^{-1}), C=C stretching region for the naphthalene rings (around 1400-1600 cm^{-1}), and C-Br stretching region (typically below 800 cm^{-1}).	[1]
Mass Spec. (GC-MS)	Molecular Weight: 409.9302. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at m/z , $m/z+2$, and $m/z+4$ in an approximate 1:2:1 ratio for the molecular ion cluster.	[7]
^1H NMR	Specific spectral data is not readily available in the literature. However, the spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the 12 non-equivalent protons on the binaphthyl core.	
^{13}C NMR	Specific spectral data is not readily available. The spectrum would display 10 distinct signals for the aromatic carbons of each naphthalene ring system, unless there is accidental equivalence. The	

carbons bonded to bromine would appear in a characteristic range, and quaternary carbons would likely have lower intensities.

Table 3: Chemical Identifiers

Identifier	Value	Reference
CAS Number	74866-28-7 (racemic)	[1] [2] [3]
86688-08-6 (R)-(+)	[8]	
150024-49-0 (S)-(-)	[5]	
InChI Key	IJUDEFZBMMRSNM- UHFFFAOYSA-N	[1] [2] [7]
SMILES	BrC1=CC=C2C=CC=CC2=C1 C1=C(Br)C=CC2=CC=CC=C1 2	[1]

Experimental Protocol: Synthesis of 2,2'-Dibromo-1,1'-binaphthyl

The following is a detailed protocol for the synthesis of racemic **2,2'-Dibromo-1,1'-binaphthyl** from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL).

Reaction Scheme:

Materials and Equipment:

- 2,2'-dihydroxy-1,1'-binaphthyl (1.0 eq)
- Triphenylphosphine (2.2 eq)
- Bromine (2.3 eq)

- Dry acetonitrile
- Ethanol
- Benzene
- Hexane
- 2-L three-necked round-bottomed flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Ice-water bath
- Oil bath
- Sintered-glass funnel
- Refrigerator

Procedure:

- Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, thermometer, and dropping funnel.
- Charge the flask with triphenylphosphine (2.2 eq) and 500 mL of dry acetonitrile.
- Stir the mixture and warm gently with hot water to dissolve the solid.
- Cool the solution using an ice-water bath.
- Add bromine (2.3 eq) dropwise over a 1-hour period while maintaining stirring.
- Remove the ice-water bath and add 2,2'-dihydroxy-1,1'-binaphthyl (1.0 eq) to the solution.

- After cooling the mixture below 70°C, extract it with 500 mL of a boiling 1:1 mixture of benzene and hexane.
- Separate the solid material by filtration through a sintered-glass funnel and perform three further extractions with 200-mL portions of the boiling 1:1 benzene/hexane mixture.
- Combine the extracts and evaporate to yield an orange-yellow viscous oil.
- Dissolve the oil in 200 mL of ethanol.
- Store the solution in a refrigerator for 2 days to allow for precipitation.
- Collect the precipitated **2,2'-Dibromo-1,1'-binaphthyl** on a sintered-glass funnel.
- Recrystallize the crude product from ethanol to afford pure, pale-yellow, fine crystals.

Core Applications and Significance

2,2'-Dibromo-1,1'-binaphthyl is a crucial building block in asymmetric synthesis. Its primary application is as a precursor to a wide range of chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.^[4] These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, including:

- Hydrogenation
- Carbon-carbon bond formation
- Oxidation processes

The enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals produced through these methods are of significant interest to the drug development and chemical industries.^[4] Furthermore, the unique chiral and photophysical properties of binaphthyl derivatives have led to their use in materials science for the development of advanced optical materials and liquid crystals.^[4]

Mandatory Visualizations

The following diagram illustrates the synthetic pathway from the precursor BINOL to **2,2'-Dibromo-1,1'-binaphthyl**, which is then shown as a key intermediate for the synthesis of the widely used chiral ligand, **(±)-BINAPO** (2,2'-Bis(diphenylphosphinyl)-1,1'-binaphthyl).



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Caption: Synthesis of **2,2'-Dibromo-1,1'-binaphthyl** and its use as an intermediate.

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